molecular formula C5H11NO B571535 2-(Azetidin-1-yl)ethanol CAS No. 67896-18-8

2-(Azetidin-1-yl)ethanol

Cat. No.: B571535
CAS No.: 67896-18-8
M. Wt: 101.149
InChI Key: ZVZDSUOAJCQVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)ethanol typically involves the ring-opening of aziridines or azetidines. One common method is the reaction of aziridines with ethanol under acidic or basic conditions to yield the desired product. Another approach involves the use of azetidines, which can be synthesized through the cyclization of appropriate precursors, followed by functionalization to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the ring-opening and functionalization processes efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

2-(Azetidin-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the azetidine ring can engage in various interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)ethanol is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. The presence of the ethanol group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(azetidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZDSUOAJCQVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712271
Record name 2-(Azetidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67896-18-8
Record name 2-(Azetidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.